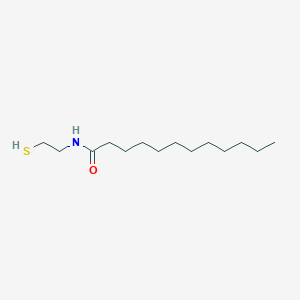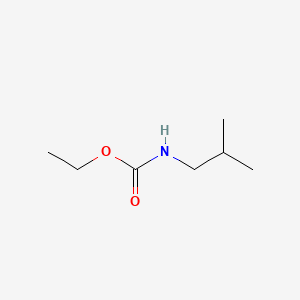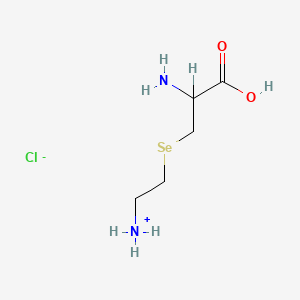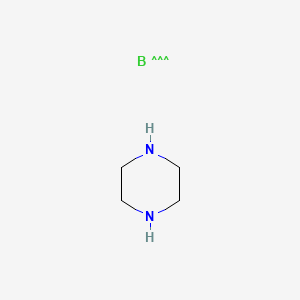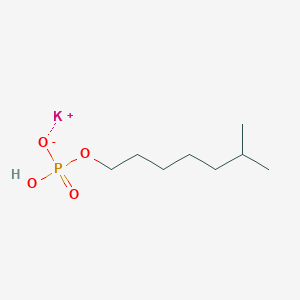
Isooctyl dihydrogen phosphate, potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isooctyl dihydrogen phosphate, potassium salt is an inorganic compound with the molecular formula C8H18KO4P. It is a colorless to slightly yellow solid that is used in various industrial and scientific applications due to its unique chemical properties .
Méthodes De Préparation
The synthesis of isooctyl dihydrogen phosphate, potassium salt typically involves the reaction of isooctyl alcohol with phosphorus oxychloride, followed by neutralization with potassium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained . Industrial production methods often involve large-scale reactors and continuous processing to achieve high yields and purity .
Analyse Des Réactions Chimiques
Isooctyl dihydrogen phosphate, potassium salt undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various phosphate esters.
Reduction: Reduction reactions can lead to the formation of isooctyl alcohol and other derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles, leading to the formation of different phosphate compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Isooctyl dihydrogen phosphate, potassium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: It is employed in biochemical assays and as a buffer in biological experiments.
Medicine: It is used in the formulation of certain pharmaceuticals and as a component in drug delivery systems.
Industry: It is utilized in the production of detergents, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of isooctyl dihydrogen phosphate, potassium salt involves its ability to interact with various molecular targets and pathways. It can act as a chelating agent, binding to metal ions and affecting their availability in biological and chemical systems. Additionally, it can participate in phosphorylation reactions, transferring phosphate groups to other molecules and influencing their activity .
Comparaison Avec Des Composés Similaires
Isooctyl dihydrogen phosphate, potassium salt can be compared with other similar compounds such as:
Dipotassium phosphate: Used as a fertilizer and food additive, it has different solubility and reactivity properties.
Monopotassium phosphate: Commonly used in fertilizers and as a buffering agent, it has a different molecular structure and chemical behavior.
Potassium dihydrogen phosphate: Used in various industrial applications, it has distinct physical and chemical properties compared to this compound.
The uniqueness of this compound lies in its specific molecular structure, which imparts unique solubility, reactivity, and interaction properties that are valuable in various applications .
Propriétés
Numéro CAS |
68647-19-8 |
|---|---|
Formule moléculaire |
C8H18KO4P |
Poids moléculaire |
248.30 g/mol |
Nom IUPAC |
potassium;6-methylheptyl hydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.K/c1-8(2)6-4-3-5-7-12-13(9,10)11;/h8H,3-7H2,1-2H3,(H2,9,10,11);/q;+1/p-1 |
Clé InChI |
UQSBYOJGEUTPFF-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CCCCCOP(=O)(O)[O-].[K+] |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Diethylamino)phenyl]-1-(diethylcarbamothioyl)-3,3-diethylthiourea](/img/structure/B13758958.png)
